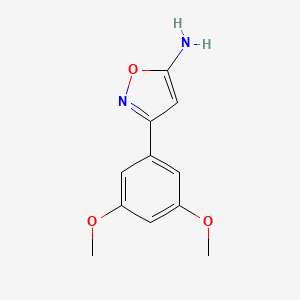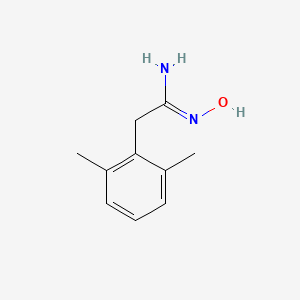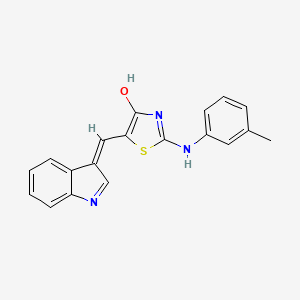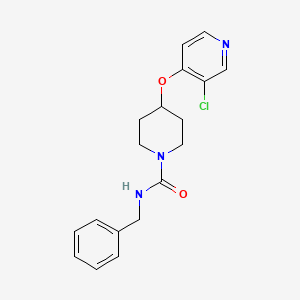
3-(2-Fluoroethoxy)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluoroethoxy propanamines and their derivatives involves multiple steps, including aminnation, cyclization, and sometimes the application of divergent synthetic methods to achieve high yields and selectivity. For instance, a synthesis method for 3-amino-5-fluoroalkylfurans through cyclization of easily accessible fluorovinamides has been developed, showcasing rapid and simple procedures that afford the desired furans as hydrochloride salts in quantitative or nearly quantitative yields (Plaçais et al., 2021). Additionally, a novel synthetic route for 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride via amination and cyclization in a nonproton polar solvent has been reported, highlighting the method's ease of operation and high yield (Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of fluoroethoxy propanamine derivatives has been extensively studied using techniques such as X-ray diffraction analysis. These studies provide insights into the conformational preferences of these compounds and their intermolecular interactions. For instance, crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized, revealing details about their conformation and the hydrogen-bonding patterns that stabilize their structures (Nitek et al., 2020).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Egawa et al. (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogs, focusing on compounds with amino- and hydroxy-substituted cyclic amino groups, including ones with ethyl and 2-fluoroethyl groups, highlighting the role of fluoroalkyl groups in enhancing antibacterial properties (Egawa et al., 1984).
Photocuring and Photochemical Properties
Allen et al. (1994) investigated the photocuring and photochemical properties of various 1-halogeno-4-propoxythioxanthones, including a fluoro-compound, demonstrating the influence of fluoroalkyl groups on photoinitiation activity and photocuring efficiency (Allen et al., 1994).
Novel Synthesis Approaches
Plaçais et al. (2021) developed a synthesis method for 3-amino-5-fluoroalkylfurans through cyclization of fluorovinamides, illustrating the utility of fluoroalkyl groups in synthesizing novel compounds with potential applications in medicinal chemistry (Plaçais et al., 2021).
Hydrodefluorination Techniques
Matsunami et al. (2016) described the hydrodefluorination of fluoroarenes using hydrogen transfer catalysts, showcasing a method to modify fluoroalkyl-containing compounds, which could be relevant in adjusting the properties of fluoroalkylamines for specific applications (Matsunami et al., 2016).
Solubility in Supercritical CO2
Hezave et al. (2013) analyzed the solubility of fluoxetine hydrochloride (a compound structurally related to 3-(2-Fluoroethoxy)propan-1-amine; hydrochloride) in supercritical CO2, offering insights into the solubility behavior of fluoroalkylamines in supercritical fluids, which is crucial for pharmaceutical applications (Hezave et al., 2013).
Safety And Hazards
The safety information for 3-(2-Fluoroethoxy)propan-1-amine;hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Propriétés
IUPAC Name |
3-(2-fluoroethoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO.ClH/c6-2-5-8-4-1-3-7;/h1-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNUFPUAMLFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethoxy)propan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)


![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)



![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)